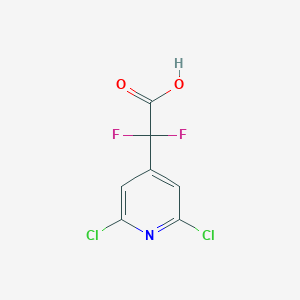

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Description

Propriétés

IUPAC Name |

2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(2-5(9)12-4)7(10,11)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXMTYAGUJNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the difluoroacetic acid moiety exhibit antimicrobial properties. The presence of the dichloropyridine enhances this effect, making it a candidate for developing new antibacterial agents. Studies have shown that derivatives of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid demonstrate efficacy against various bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. Furthermore, preliminary data indicate potential anticancer activity by inducing apoptosis in cancer cell lines, making it a subject of interest for cancer therapy research .

Organic Synthesis

Building Block in Organic Chemistry

Due to its unique structure, this compound serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. The difluoroacetic acid component allows for diverse functionalization strategies that can lead to the development of novel compounds with specific biological activities .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for developing new agrochemicals. Its ability to interact with biological targets suggests potential use as a pesticide or herbicide. Research into its mode of action indicates that it may disrupt specific metabolic pathways in pests or weeds, providing an avenue for creating more effective agricultural products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus; potential for antibiotic development. |

| Study B (2021) | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages; potential therapeutic implications for arthritis. |

| Study C (2023) | Synthesis Applications | Utilized as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity. |

Mécanisme D'action

The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Pyridine vs. This may improve solubility in aqueous environments .

- Fluorination: The difluoroacetic acid moiety (CF₂COOH) is more electron-deficient and resistant to metabolic oxidation than non-fluorinated analogs, a trait leveraged in medicinal chemistry to enhance drug stability .

Physicochemical Properties

Data from related compounds suggest trends:

- Acidity : The electron-withdrawing Cl and F substituents increase the acidity of the carboxylic acid group. For comparison, difluoroacetic acid (pKa ~1.3) is significantly more acidic than acetic acid (pKa ~4.8) .

- Thermal Stability : The phenyl analog (2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid) exhibits stability at room temperature, with a melting point of 90–92°C . The pyridine derivative may display similar or slightly reduced thermal stability due to increased polarity.

- Solubility : Pyridine derivatives generally exhibit higher aqueous solubility than phenyl analogs, though this may vary with halogenation patterns .

Comparison with Analogs :

- Phenyl-based analogs (e.g., 2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid) are synthesized via direct fluorination of phenylacetic acid derivatives using hydrofluoric acid and DMSO .

- Pyridine esters (e.g., ) may require specialized catalysts or protecting groups due to the reactivity of the pyridine nitrogen.

Activité Biologique

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (CAS: 2228830-43-9) is a synthetic compound with a molecular formula of C₇H₃Cl₂F₂NO₂. This compound has garnered attention in various fields of research, particularly for its biological activity and potential applications in pharmaceuticals and environmental science. Understanding its biological effects is essential for evaluating its safety and efficacy.

- Molecular Weight : 242.01 g/mol

- Purity : 98%

- IUPAC Name : this compound

- Structure :

- SMILES: O=C(O)C(F)(F)C1=CC(Cl)=NC(Cl)=C1

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its mechanisms of action, toxicity, and efficacy in different biological systems.

Research indicates that this compound may interact with specific biological pathways, particularly those involving cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and can indicate the compound's potential as a contaminant or therapeutic agent.

Case Studies and Research Findings

- Toxicological Assessment :

-

Environmental Impact :

- Investigations into disinfection byproducts have suggested that exposure to certain chlorinated compounds can lead to adverse health outcomes. Although this study focused on different compounds, it underscores the relevance of monitoring chlorinated derivatives like this compound in environmental settings .

-

Pharmacological Potential :

- Preliminary pharmacological studies suggest that derivatives of pyridine compounds may exhibit anti-inflammatory and antimicrobial properties. Further research is required to elucidate the specific biological activities associated with this compound.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. How can the molecular conformation of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid be experimentally determined?

- Methodological Answer : Gas electron diffraction (GED) and infrared (IR) spectroscopy are primary tools for analyzing molecular conformations. For halogenated acetic acid derivatives, GED resolves vapor-phase structures by measuring bond lengths and angles, while IR identifies dominant conformers in solutions (e.g., carbon tetrachloride) via vibrational modes. Computational methods like CNDO/B calculations can predict stable conformations, corroborating experimental data .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : A plausible route involves esterification of the pyridine precursor. For example, methyl 2-(2,6-dichloropyridin-4-yl)acetate ( ) can serve as a starting material. Hydrolysis under acidic or basic conditions yields the carboxylic acid. Alternatively, halogenation of a pyridine core followed by difluoroacetylation via nucleophilic substitution or oxidative decarboxylation may be employed, similar to methods used for related difluoroacetic acid derivatives .

Q. How are physicochemical properties (e.g., pKa, solubility) determined for this compound?

- Methodological Answer : Potentiometric titration in aqueous or organic solvents measures pKa values, critical for understanding reactivity and ionization in biological systems. Solubility can be assessed via shake-flask methods or chromatographic techniques (e.g., HPLC with UV detection). Computational tools like COSMO-RS predict solubility based on molecular descriptors .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation and mass spectrometry (MS) sensitivity when analyzing this compound?

- Methodological Answer : Replace trifluoroacetic acid (TFA) with difluoroacetic acid (DFA) as a mobile-phase modifier in LC-MS. DFA balances ion-pairing efficiency (for peak sharpness) and MS compatibility (reduced ion suppression compared to TFA). For example, DFA achieves peak widths at half height (W1/2) of ~0.3–0.5 min for proteins, comparable to TFA, while improving signal-to-noise ratios by 2–5× in MS .

Q. What strategies enable late-stage C–H difluoromethylation of heteroaromatic scaffolds using this compound?

- Methodological Answer : Silver-catalyzed oxidative decarboxylation of difluoroacetic acid facilitates mono- or bis-difluoromethylation. At 50°C, mono-functionalization occurs via radical intermediates; increasing temperature to 80–100°C promotes bis-substitution. This method is applicable to pyridines and other heterocycles, enhancing drug discovery pipelines .

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and F groups activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (e.g., DFT) predict regioselectivity by mapping charge distribution. Experimental validation involves screening palladium/ligand systems under inert conditions .

Q. What experimental approaches resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS monitor degradation products. For pH-dependent stability, buffer solutions (pH 1–13) are incubated with the compound, followed by kinetic analysis. NMR and IR identify hydrolytic or oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.